Cas no 3141-26-2 (3,4-Dibromothiophene)

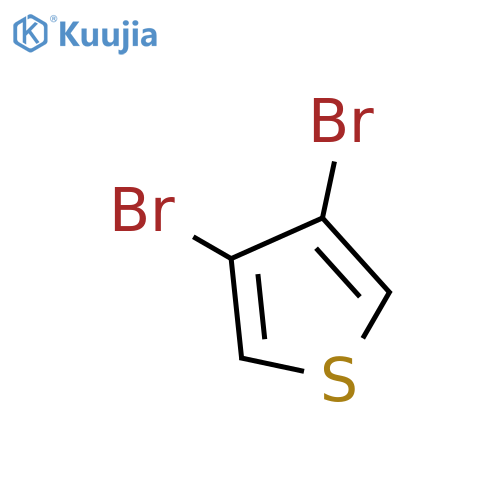

3,4-Dibromothiophene structure

商品名:3,4-Dibromothiophene

3,4-Dibromothiophene 化学的及び物理的性質

名前と識別子

-

- 3,4-Dibromothiophene

- 3,4-Dibromothiphene

- 3,4-bromothiophene

- 3,4-dibromo-thiophene

- 3,4-Dibromthiophen

- Thiophene,3,4-dibromo

- Thiophene,4-dibromo

- thiophene,3,4-dibromo-

- AKOS 93381

- 2,5-Dibromotthiophenone

- 3,4-Dibromothiophene, 98+%

- 3,4-Dibromothiophene 98%

- 3,4-DIBROMO THIOPHENE 98.0%MIN

- 3,4-Dibromothiophene ,99%

- NS00029087

- Q-101191

- BIDD:GT0493

- EINECS 221-546-8

- FT-0614211

- Thiophene, 3,4-dibromo-

- DTXSID50185336

- STR06268

- PS-7568

- BCP07494

- InChI=1/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2

- HY-20022

- A820841

- NSC99007

- 3, 4-dibromothiophene

- NSC-99007

- CS-B0012

- SCHEMBL332154

- GEO-00977

- NSC 99007

- AKOS000282034

- A935247

- AC-4900

- MFCD00005465

- D1676

- EN300-85066

- AM20090447

- 3141-26-2

- AB00432

- 3,4-Dibromothiophene, 99%

- Thiophene,4-dibromo-

- 3,4-bis(bromanyl)thiophene

- SY001342

- DB-028249

- Thiophene, 3,4dibromo (8CI)

- DTXCID60107827

- Thiophene, 3,4-dibromo-(8CI)

- Thiophene, 3,4dibromo (8CI)(9CI)

- Thiophene, 3,4-dibromo-(8CI)(9CI)

- 221-546-8

-

- MDL: MFCD00005465

- インチ: 1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H

- InChIKey: VGKLVWTVCUDISO-UHFFFAOYSA-N

- ほほえんだ: C1=C(Br)C(=CS1)Br

- BRN: 107642

計算された属性

- せいみつぶんしりょう: 241.82235g/mol

- ひょうめんでんか: 0

- XLogP3: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 239.8244g/mol

- 単一同位体質量: 239.8244g/mol

- 水素結合トポロジー分子極性表面積: 28.2Ų

- 重原子数: 7

- 複雑さ: 58.7

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色から淡黄色の液体

- 密度みつど: 2.188 g/mL at 25 °C(lit.)

- ゆうかいてん: 5°C(lit.)

- ふってん: 100°C/12mmHg(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.640(lit.)

- PSA: 28.24000

- LogP: 3.27310

- ようかいせい: 使用できません

3,4-Dibromothiophene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S36/37/39

-

危険物標識:

- セキュリティ用語:S26;S36/37/39

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

3,4-Dibromothiophene 税関データ

- 税関コード:29349990

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dibromothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A404368-100g |

3,4-Dibromothiophene |

3141-26-2 | 98% | 100g |

$19.0 | 2025-03-01 | |

| Oakwood | 001057-100g |

3,4-Dibromothiophene |

3141-26-2 | 98+% | 100g |

$104.00 | 2024-07-19 | |

| abcr | AB115328-5 g |

3,4-Dibromothiophene, 98%; . |

3141-26-2 | 98% | 5 g |

€68.30 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1043074-500g |

3,4-Dibromothiophene |

3141-26-2 | 98% | 500g |

$130 | 2024-06-07 | |

| Enamine | EN300-85066-0.1g |

3,4-dibromothiophene |

3141-26-2 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-85066-2.5g |

3,4-dibromothiophene |

3141-26-2 | 95% | 2.5g |

$27.0 | 2024-05-21 | |

| Enamine | EN300-85066-50g |

3,4-dibromothiophene |

3141-26-2 | 95% | 50g |

$50.0 | 2023-09-02 | |

| Ambeed | A404368-1g |

3,4-Dibromothiophene |

3141-26-2 | 98% | 1g |

$5.0 | 2025-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 247154-25G |

3,4-Dibromothiophene |

3141-26-2 | 25g |

¥635.73 | 2023-12-09 | ||

| Enamine | EN300-85066-25.0g |

3,4-dibromothiophene |

3141-26-2 | 95% | 25.0g |

$38.0 | 2024-05-21 |

3,4-Dibromothiophene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3141-26-2)3,4-二溴噻吩

注文番号:LE2448530

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:38

価格 ($):discuss personally

3,4-Dibromothiophene 関連文献

-

Jinyu Li,Tong Shan,Mingming Yao,Yu Gao,Xiao Han,Bing Yang,Ping Lu J. Mater. Chem. C 2017 5 2552

-

P. Morvillo,R. Diana,C. Fontanesi,R. Ricciardi,M. Lanzi,A. Mucci,F. Tassinari,L. Schenetti,C. Minarini,F. Parenti Polym. Chem. 2014 5 2391

-

Abhijeet R. Agrawal,Neha Rani Kumar,Aditya Choudhury,Sanjio S. Zade Chem. Commun. 2021 57 9538

-

Zilan Feng,Daize Mo,Weiqiang Zhou,Qianjie Zhou,Jingkun Xu,Baoyang Lu,Shijie Zhen,Zhipeng Wang,Xiumei Ma New J. Chem. 2016 40 2304

-

Khaled Youssef,Magali Allain,Thomas Cauchy,Frédéric Gohier New J. Chem. 2023 47 7375

3141-26-2 (3,4-Dibromothiophene) 関連製品

- 19162-83-5(Lithium, (4-bromo-3-thienyl)-)

- 1423-62-7(3,5-Dibromobenzo(b)thiophene)

- 55395-54-5(3-bromothiophene-2-thiol)

- 28560-60-3(Benzo[b]thiophene, 2,3,5-tribromo-)

- 88687-07-4(BENZO[1,2-C:3,4-C']DITHIOPHENE, 4,5-DIBROMO-)

- 186822-42-4(Dibenzothiophene, 2,4-dibromo-)

- 56675-93-5(3-THIOPHENETHIOL, 4-BROMO-)

- 209963-03-1(Dibenzothiophene, dibromo-)

- 67027-89-8(3,4-Dibromo-2,5-diiodothiophene)

- 132321-85-8(Thiophene, dibromo-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:3141-26-2)3,4-Dibromothiophene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:3141-26-2)3,4-Dibromothiophene

清らかである:99%

はかる:1kg

価格 ($):168.0